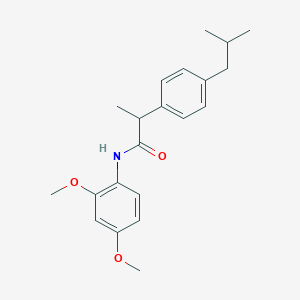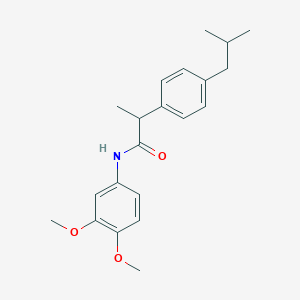
N-(4-ethylphenyl)-2-(1-naphthyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethylphenyl)-2-(1-naphthyl)acetamide, commonly known as ENA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ENA is a member of the acetanilide class of compounds and has been studied for its ability to modulate various biological processes.
作用机制
ENA exerts its effects by modulating various biological processes, including the inhibition of COX-2 activity, the modulation of ion channel activity, and the regulation of intracellular signaling pathways. These mechanisms of action make ENA a promising candidate for the development of new therapeutics.
Biochemical and physiological effects:
Studies have shown that ENA can modulate the activity of various ion channels, including the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the sensation of pain and inflammation. In addition, ENA has been shown to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell growth and differentiation.
实验室实验的优点和局限性
ENA has several advantages for use in laboratory experiments, including its ability to modulate various biological processes and its potential therapeutic applications. However, ENA also has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on ENA, including the development of new therapeutics based on its mechanisms of action, the investigation of its potential applications in the treatment of various diseases, and the development of new methods for synthesizing ENA and related compounds. In addition, further studies are needed to elucidate the mechanisms of action of ENA and to determine its potential toxicity and side effects.
合成方法
ENA can be synthesized using a variety of methods, including the reaction between 1-naphthylamine and 4-ethylbenzoyl chloride. This reaction results in the formation of ENA as a white crystalline solid with a melting point of 126-128°C.
科学研究应用
ENA has been studied extensively for its potential therapeutic applications, including its ability to inhibit the growth of cancer cells, reduce inflammation, and alleviate pain. In particular, ENA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are important mediators of inflammation and pain.
属性
分子式 |
C20H19NO |
|---|---|
分子量 |
289.4 g/mol |
IUPAC 名称 |
N-(4-ethylphenyl)-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C20H19NO/c1-2-15-10-12-18(13-11-15)21-20(22)14-17-8-5-7-16-6-3-4-9-19(16)17/h3-13H,2,14H2,1H3,(H,21,22) |
InChI 键 |
WBMMIMPALJKXTP-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32 |
规范 SMILES |
CCC1=CC=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



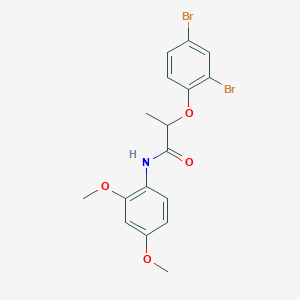
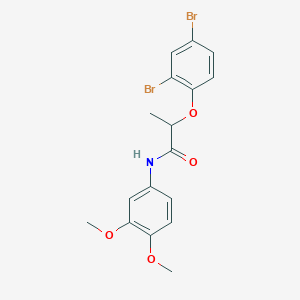
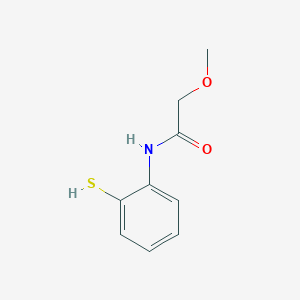
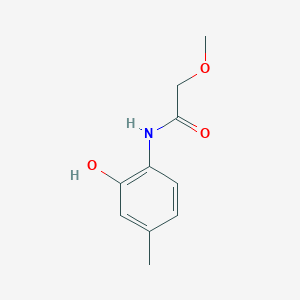


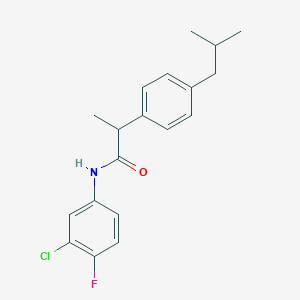
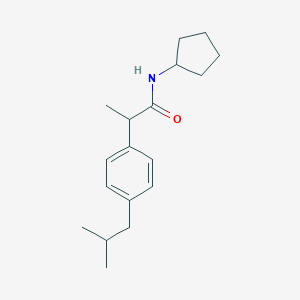


![Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate](/img/structure/B290797.png)
